(R)-YNT-3708

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H36N4O6S |

|---|---|

Molecular Weight |

640.7 g/mol |

IUPAC Name |

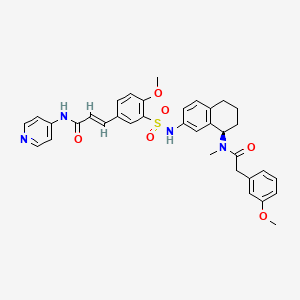

(E)-3-[4-methoxy-3-[[(8R)-8-[[2-(3-methoxyphenyl)acetyl]-methylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]sulfamoyl]phenyl]-N-pyridin-4-ylprop-2-enamide |

InChI |

InChI=1S/C35H36N4O6S/c1-39(35(41)22-25-6-4-8-29(20-25)44-2)31-9-5-7-26-12-13-28(23-30(26)31)38-46(42,43)33-21-24(10-14-32(33)45-3)11-15-34(40)37-27-16-18-36-19-17-27/h4,6,8,10-21,23,31,38H,5,7,9,22H2,1-3H3,(H,36,37,40)/b15-11+/t31-/m1/s1 |

InChI Key |

CUXJBONFEXBSTQ-YTUVCLRASA-N |

Isomeric SMILES |

CN([C@@H]1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)/C=C/C(=O)NC4=CC=NC=C4)OC)C(=O)CC5=CC(=CC=C5)OC |

Canonical SMILES |

CN(C1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C=CC(=O)NC4=CC=NC=C4)OC)C(=O)CC5=CC(=CC=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Selective Orexin-1 Agonism: A Technical Deep Dive into the Discovery and Synthesis of (R)-YNT-3708

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and characterization of (R)-YNT-3708, the first potent and selective agonist for the orexin 1 receptor (OX1R). The orexin system, comprising two G-protein coupled receptors (GPCRs), OX1R and OX2R, is a critical regulator of diverse physiological processes, including sleep-wake cycles, feeding behavior, and reward pathways.[1][2] While the development of OX2R-selective and dual orexin receptor agonists has been a focus for treating disorders like narcolepsy, the lack of a selective OX1R agonist has hindered the elucidation of its specific biological functions.[1][3] The discovery of this compound marks a significant milestone in enabling the precise investigation of OX1R-mediated signaling and its therapeutic potential.

Discovery: A Tale of Structure-Activity Relationship Studies

The journey to this compound began with structure-activity relationship (SAR) studies centered on a previously identified dual orexin receptor agonist, designated as (R)-2.[3][4] Researchers systematically modified the biphenyl sulfonamide core of (R)-2, leading to the pivotal discovery that replacing the terminal ring with a cinnamoyl amide moiety dramatically shifted the compound's selectivity in favor of OX1R.[3][4]

Further optimization of this new chemical scaffold culminated in the identification of this compound, with the full chemical name (R,E)-3-(4-methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide.[1][2] This novel compound demonstrated a remarkable increase in agonist activity and selectivity for OX1R.[2]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound were quantified through a series of in vitro and in vivo experiments. The key findings are summarized in the tables below.

| In Vitro Activity of this compound | |

| Parameter | Value |

| EC50 for OX1R | 7.48 nM[1] |

| EC50 for OX2R | 168 nM |

| OX2R/OX1R EC50 Ratio | 22.5[1] |

| In Vivo Efficacy of this compound in Mice | |

| Assay | Observation |

| Conditioned Place Preference | Produced a significant place preference at a 40 mg/kg dose[3][4] |

| Tail-Flick Test | Exhibited a dose-dependent antinociceptive effect[3][4] |

Signaling Pathway and Experimental Workflow

This compound exerts its effects by activating the orexin 1 receptor, a Gq-protein coupled receptor. Upon agonist binding, a conformational change in the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, a key signaling event that mediates the physiological effects of OX1R activation.

Figure 1: Simplified signaling pathway of this compound via OX1R activation.

The discovery and preclinical evaluation of this compound followed a logical and systematic workflow, beginning with the modification of a known compound and progressing through in vitro screening to in vivo validation of its pharmacological effects.

Figure 2: Experimental workflow for the discovery and evaluation of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the synthesis of this compound and the key biological assays employed in its characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol is outlined in the supporting information of the primary publication by Iio et al. in the Journal of Medicinal Chemistry. The general approach involves the preparation of key intermediates followed by their coupling to assemble the final molecule.

It is important to note that the full, detailed synthetic procedures, including specific reaction conditions, purification methods, and characterization data, are provided in the supplementary materials of the original research article and are not fully reproduced here.

In Vitro Assay: TGFα Shedding Assay

The in vitro agonist activity of this compound at OX1R and OX2R was determined using a transforming growth factor-α (TGFα) shedding assay. This assay measures the activation of Gq-coupled GPCRs.

-

Cell Line: HEK293 cells stably expressing either human OX1R or OX2R.

-

Principle: Upon receptor activation by an agonist, a signaling cascade is initiated that leads to the cleavage and release (shedding) of a membrane-anchored alkaline phosphatase-tagged TGFα (AP-TGFα).

-

Procedure (General):

-

Cells are seeded in 96-well plates.

-

The cells are then treated with varying concentrations of this compound.

-

After an incubation period, the amount of shed AP-TGFα in the supernatant is quantified by measuring the alkaline phosphatase activity using a colorimetric substrate.

-

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

In Vivo Assays in Mice

All animal experiments were conducted in accordance with institutional guidelines.

Conditioned Place Preference (CPP) Test: This test is used to assess the rewarding effects of a substance.

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Procedure (General):

-

Pre-conditioning phase: Mice are allowed to freely explore both chambers to determine baseline preference.

-

Conditioning phase: Over several days, mice receive an intraperitoneal (i.p.) injection of this compound (e.g., 40 mg/kg) and are confined to one chamber. On alternate days, they receive a vehicle injection and are confined to the other chamber.

-

Post-conditioning (Test) phase: Mice are placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded.

-

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a place preference and thus a rewarding effect.

Tail-Flick Test: This assay is used to measure the antinociceptive (pain-relieving) properties of a compound.

-

Apparatus: A device that applies a focused beam of radiant heat to the mouse's tail.

-

Procedure (General):

-

A baseline tail-flick latency (the time it takes for the mouse to flick its tail away from the heat source) is determined.

-

Mice are administered this compound at various doses.

-

At specific time points after drug administration, the tail-flick latency is measured again.

-

-

Data Analysis: A significant increase in the tail-flick latency compared to baseline or a vehicle-treated control group indicates an antinociceptive effect. A cut-off time is typically used to prevent tissue damage.

Conclusion

The discovery and characterization of this compound represent a significant advancement in the field of orexin research. As the first potent and selective OX1R agonist, it provides an invaluable pharmacological tool to dissect the specific roles of the orexin 1 receptor in health and disease. The data presented herein demonstrate its potential for further investigation as a therapeutic agent for conditions where OX1R modulation is desired. This technical guide serves as a foundational resource for researchers aiming to build upon this pioneering work.

References

(R)-YNT-3708: A Comprehensive Technical Guide to a Potent and Selective Orexin 1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-YNT-3708 is a novel and potent small molecule agonist highly selective for the orexin 1 receptor (OX1R).[1][2][3] Orexins, also known as hypocretins, are neuropeptides that play a crucial role in regulating various physiological processes, including wakefulness, feeding behavior, and reward pathways, through their interaction with two G-protein coupled receptors: OX1R and orexin 2 receptor (OX2R).[2][3][4] The selective activation of OX1R by this compound has demonstrated potential therapeutic applications, particularly in the modulation of pain and motivational behaviors.[1][2][3] This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of this compound, including experimental protocols and signaling pathway diagrams.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name (R,E)-3-(4-Methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide.[1] Its chemical structure is characterized by a multi-ring system, including a tetrahydronaphthalene core and several substituted phenyl and pyridine moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2923137-94-2 | [1] |

| Molecular Formula | C35H36N4O6S | [1] |

| Molecular Weight | 640.76 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO (100 mg/mL) | [5] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [5] |

Pharmacological Properties

This compound is a potent and selective agonist of the orexin 1 receptor (OX1R). Its pharmacological activity has been characterized through in vitro and in vivo studies, demonstrating its high affinity and efficacy at OX1R with significant selectivity over the orexin 2 receptor (OX2R).

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Receptor | Reference |

| EC50 | 7.48 nM | OX1R | [1][2][5] |

| EC50 | 168 nM | OX2R | [5] |

| OX2R/OX1R EC50 Ratio | 22.5 | - | [1][2] |

| Observed Effects in mice | Antinociceptive and reinforcing effects | - | [1][2][3] |

Signaling Pathway

Activation of the Orexin 1 Receptor (OX1R) by this compound initiates a cascade of intracellular signaling events. OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[6] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Caption: OX1R Signaling Pathway initiated by this compound.

Experimental Protocols

TGFα Shedding Assay for Orexin Receptor Agonist Activity

This assay is used to determine the agonist activity of compounds at the orexin receptors by measuring the shedding of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with plasmids encoding the human OX1R or OX2R and AP-TGFα.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with serum-free DMEM containing varying concentrations of this compound or a reference agonist.

-

Incubation: The cells are incubated for a specified period (e.g., 1 hour) at 37°C to allow for receptor activation and subsequent AP-TGFα shedding.

-

Measurement of AP Activity: A portion of the conditioned medium is transferred to a new plate, and an alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate) is added.

-

Data Analysis: The absorbance is measured at 405 nm, and the EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: Workflow for the TGFα Shedding Assay.

In Vivo Assessment of Antinociceptive Effects in Mice

The antinociceptive (pain-reducing) effects of this compound are evaluated in mice using a chemically-induced visceral pain model.

Methodology:

-

Animals: Male C57BL/6J mice are used for the experiments.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered subcutaneously (s.c.) at various doses.[5]

-

Induction of Nociception: A dilute solution of acetic acid is injected intraperitoneally to induce writhing behavior, a characteristic response to visceral pain.

-

Observation and Scoring: The number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle-treated control group.

In Vivo Assessment of Reinforcing Effects in Mice

The reinforcing properties of this compound are assessed using a conditioned place preference (CPP) paradigm, which measures the motivational effects of a drug.

Methodology:

-

Apparatus: A three-chamber CPP apparatus is used, consisting of two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

-

Pre-conditioning Phase: On the first day, mice are allowed to freely explore all three chambers to determine their initial preference for either conditioning chamber.

-

Conditioning Phase: Over several days, mice receive injections of this compound and are confined to one of the conditioning chambers, and on alternate days, they receive vehicle injections and are confined to the other chamber. The drug-paired chamber is counterbalanced across animals.

-

Post-conditioning (Test) Phase: On the test day, the mice are placed in the central chamber and allowed to freely access both conditioning chambers in a drug-free state. The time spent in each chamber is recorded.

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a reinforcing effect of the compound.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the orexin 1 receptor. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting OX1R-mediated pathways involved in pain, motivation, and other neurological functions. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug discovery.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Orexins and primary headaches: an overview of the neurobiology and clinical impact - PMC [pmc.ncbi.nlm.nih.gov]

(R)-YNT-3708: A Deep Dive into the Mechanism of Action of a Selective Orexin 1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-YNT-3708, a potent and selective agonist for the orexin 1 receptor (OX1R). Orexins, neuropeptides crucial for regulating sleep-wake cycles, feeding behavior, and reward pathways, exert their effects through two G-protein coupled receptors: OX1R and OX2R.[1][2][3] The dysfunction of the orexin system is implicated in sleep disorders like narcolepsy.[1][2] While several dual and OX2R-selective agonists have been developed, this compound stands out as a pioneering selective OX1R agonist.[1][2] This document details the pharmacological properties, signaling pathways, and experimental methodologies used to characterize this novel compound.

Core Pharmacological Profile

This compound is distinguished by its high potency and selectivity for the human orexin 1 receptor. Its agonistic activity is primarily mediated through the Gq-protein signaling cascade, leading to an increase in intracellular calcium concentrations.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Receptor | Value |

| EC50 | Human OX1R | 7.48 nM |

| EC50 | Human OX2R | 168 nM |

| Selectivity Ratio (OX2R/OX1R) | - | 22.5 |

Table 1: In vitro potency and selectivity of this compound at human orexin receptors. The data demonstrates that this compound is approximately 22.5-fold more potent at activating OX1R compared to OX2R.

Signaling Pathway and Mechanism of Action

As an agonist of the orexin 1 receptor, this compound initiates a cascade of intracellular events upon binding. OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic Ca2+ levels. This calcium signaling is a hallmark of OX1R activation and is the basis for the functional assays used to characterize this compound.

This compound mediated OX1R signaling cascade.

Experimental Protocols

The characterization of this compound involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and physiological effects.

In Vitro Calcium Mobilization Assay

This assay is fundamental to determining the EC50 of this compound at both orexin receptors.

Objective: To measure the dose-dependent increase in intracellular calcium concentration following receptor activation by this compound.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or human OX2R are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Preparation: this compound is serially diluted in the assay buffer to create a range of concentrations.

-

Fluorescence Measurement: The microplate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of the compound.

-

Compound Addition and Data Acquisition: The diluted this compound is added to the wells, and the fluorescence intensity is measured in real-time to detect changes in intracellular calcium levels.

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data is then normalized and fitted to a four-parameter logistic equation to determine the EC50 value.

Workflow for the in vitro calcium mobilization assay.

In Vivo Behavioral Studies

The physiological effects of this compound were assessed in mouse models to understand its functional consequences. The compound has been shown to exhibit antinociceptive and reinforcing effects, consistent with the known roles of OX1R.[1][2][5]

1. Antinociceptive Effects (Hot Plate Test)

Objective: To evaluate the analgesic properties of this compound.

Methodology:

-

Animal Acclimation: Mice are acclimated to the testing room and the hot plate apparatus.

-

Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Drug Administration: this compound or a vehicle control is administered to the mice via a specific route (e.g., intraperitoneal, oral).

-

Post-treatment Measurement: At various time points after drug administration, the latency to the nociceptive response is measured again.

-

Data Analysis: The change in response latency from baseline is calculated and compared between the treatment and control groups to determine the antinociceptive effect.

2. Reinforcing Effects (Conditioned Place Preference - CPP)

Objective: To assess the rewarding or reinforcing properties of this compound.

Methodology:

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber is used.

-

Pre-conditioning Phase: On the first day, mice are allowed to freely explore both chambers, and the time spent in each chamber is recorded to establish any baseline preference.

-

Conditioning Phase: Over several days, mice receive injections of this compound and are confined to one chamber, and on alternate days, they receive a vehicle injection and are confined to the other chamber.

-

Test Phase: On the final day, the mice are allowed to freely explore both chambers again in a drug-free state. The time spent in each chamber is recorded.

-

Data Analysis: An increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a reinforcing effect of the compound.

Conclusion

This compound is a valuable pharmacological tool and a potential therapeutic lead, characterized as a potent and selective agonist of the orexin 1 receptor. Its mechanism of action is centered on the activation of the Gq-PLC-calcium signaling pathway. The in vitro and in vivo experimental data robustly support its defined pharmacological profile, highlighting its utility in elucidating the specific physiological roles of OX1R in various biological processes, including nociception and reward. Further research into this and similar compounds will continue to advance our understanding of the orexin system and its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

(R)-YNT-3708: A Technical Guide to a Selective Orexin 1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-YNT-3708 has emerged as a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor implicated in a variety of physiological processes including wakefulness, reward, and nociception. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, the experimental methodologies used for its characterization, and the underlying signaling pathways of its mechanism of action. The information presented herein is intended to support further research and development of selective OX1R agonists.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and related compounds, facilitating a comparative analysis of their potency and selectivity.

Table 1: In Vitro Agonist Activity of this compound and Related Compounds at Orexin Receptors

| Compound | OX1R EC50 (nM) | OX2R EC50 (nM) | Selectivity Ratio (OX2R EC50 / OX1R EC50) |

| This compound | 7.48 | 168 | 22.5 [1] |

| Orexin-A | 1.3 | 2.1 | 1.6 |

| Orexin-B | 130 | 3.6 | 0.028 |

Data derived from a TGFα shedding assay.

Table 2: In Vivo Pharmacological Effects of this compound

| Assay | Animal Model | Administration Route | Dose | Observed Effect |

| Antinociception | Mouse | Intraperitoneal (i.p.) | 10, 20, 40 mg/kg | Dose-dependent increase in tail-flick latency |

| Reinforcing Effects | Mouse | Intraperitoneal (i.p.) | 40 mg/kg | Significant conditioned place preference |

Table 3: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, i.p.)

| Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |

| 0.5 | 1800 | 200 |

| 1 | 1200 | 150 |

| 2 | 600 | 75 |

| 4 | 200 | 25 |

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key signaling pathways activated by this compound and the workflows of the experimental procedures used for its characterization.

Experimental Protocols

In Vitro Agonist Activity: TGFα Shedding Assay

This assay measures Gq-coupled GPCR activation by quantifying the release of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).

-

Cell Line: HEK293 cells stably co-expressing human OX1R or OX2R and a pro-AP-TGFα construct.

-

Procedure:

-

Cells are seeded in 96-well plates and cultured overnight.

-

The culture medium is replaced with assay buffer.

-

Test compounds, including this compound, are added at various concentrations.

-

Plates are incubated for 1 hour at 37°C.

-

Aliquots of the supernatant are transferred to new plates.

-

p-Nitrophenyl phosphate (p-NPP), a substrate for alkaline phosphatase, is added to both the supernatant and the remaining cells (to measure total AP activity).

-

Absorbance is measured at 405 nm.

-

-

Data Analysis: The percentage of AP-TGFα release is calculated as (absorbance of supernatant) / (absorbance of supernatant + absorbance of remaining cells) x 100. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Antinociceptive Effects: Tail-Flick Test

This test assesses the analgesic properties of a compound by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.

-

Animals: Male C57BL/6J mice.

-

Apparatus: A tail-flick analgesia meter with a radiant heat source.

-

Procedure:

-

Mice are gently placed in a restraining tube, allowing the tail to be exposed.

-

The tail is positioned over the radiant heat source.

-

The latency to flick the tail away from the heat is automatically recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

A baseline latency is established for each mouse before drug administration.

-

This compound or vehicle is administered intraperitoneally (i.p.).

-

Tail-flick latencies are measured at various time points (e.g., 30, 60, 90, and 120 minutes) after injection.

-

-

Data Analysis: The antinociceptive effect is expressed as the maximum possible effect (%MPE), calculated as: [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

In Vivo Reinforcing Effects: Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of a compound by measuring an animal's preference for an environment associated with the compound.

-

Animals: Male C57BL/6J mice.

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

-

Procedure:

-

Pre-conditioning (Day 1): Mice are allowed to freely explore both chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to establish baseline preference.

-

Conditioning (Days 2-5): This phase consists of four days of conditioning sessions. On two alternating days, mice receive an i.p. injection of this compound and are confined to one of the chambers for a set period (e.g., 30 minutes). On the other two days, they receive a vehicle injection and are confined to the opposite chamber.

-

Post-conditioning (Day 6): Mice are again allowed to freely explore both chambers in a drug-free state, and the time spent in each chamber is recorded.

-

-

Data Analysis: The reinforcing effect is determined by a significant increase in the time spent in the drug-paired chamber during the post-conditioning phase compared to the pre-conditioning phase.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the orexin 1 receptor. Its high potency and selectivity, coupled with its demonstrated in vivo activity, make it a promising lead compound for the development of novel therapeutics targeting OX1R-mediated pathways. The detailed methodologies and data presented in this guide are intended to facilitate the replication and extension of these findings by the scientific community.

References

In-Depth Pharmacological Profile of (R)-YNT-3708: A Selective Orexin 1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-YNT-3708 has been identified as a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor implicated in a variety of physiological processes including wakefulness, reward, and nociception. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its in vitro activity, in vivo effects, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development involving this novel compound.

Core Pharmacological Data

The primary pharmacological activity of this compound is its selective agonism at the OX1R. Quantitative analysis of its potency and selectivity is summarized in the table below.

| Parameter | Value | Receptor | Assay Type | Reference |

| EC50 | 7.48 nM | Human OX1R | TGFα Shedding Assay | [1][2][3][4] |

| EC50 | 168 nM | Human OX2R | TGFα Shedding Assay | [4] |

| Selectivity Ratio (OX2R/OX1R EC50) | 22.5 | - | - | [1][2][3][4] |

Mechanism of Action: Signaling Pathways

As an agonist of the OX1R, this compound is expected to activate downstream signaling cascades typically associated with this receptor. Orexin 1 receptors are known to primarily couple through the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses.

Caption: OX1R Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Agonist Activity: TGFα Shedding Assay

The agonist activity of this compound at human OX1R and OX2R was determined using a transforming growth factor-α (TGFα) shedding assay. This assay measures the activation of Gq-coupled receptors by detecting the release of alkaline phosphatase-tagged TGFα (AP-TGFα) from the cell surface.

Experimental Workflow:

Caption: Workflow for the TGFα Shedding Assay.

Detailed Protocol:

-

Cell Culture: HEK293 cells stably co-expressing either human OX1R or human OX2R and an alkaline phosphatase-tagged human pro-TGFα (AP-TGFα) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Cell Plating: Cells are harvested and seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Application: The following day, the culture medium is replaced with assay buffer. This compound is serially diluted to various concentrations and added to the wells.

-

Incubation: The plates are incubated for a specified time (e.g., 1 hour) at 37°C in a humidified incubator.

-

Supernatant Collection: After incubation, the supernatant from each well, containing the shed AP-TGFα, is carefully collected.

-

AP Activity Measurement: The alkaline phosphatase activity in the collected supernatant is measured using a chemiluminescent substrate. The luminescence is quantified using a plate reader.

-

Data Analysis: The luminescence data is normalized to the response of a known agonist and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

In Vivo Antinociceptive Effects: Hot Plate Test

The antinociceptive properties of this compound were evaluated in mice using the hot plate test, which measures the response latency to a thermal stimulus.[1][2][4]

Experimental Workflow:

Caption: Workflow for the Hot Plate Test.

Detailed Protocol:

-

Animals: Male C57BL/6J mice are used for the study. They are housed under standard laboratory conditions with ad libitum access to food and water.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Acclimatization: Prior to the experiment, mice are habituated to the testing room and the experimental setup.

-

Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered to the mice via a specific route (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle alone.

-

Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), the mice are again placed on the hot plate, and their response latency is measured.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The results are analyzed statistically to determine the significance of the antinociceptive effect.

In Vivo Reinforcing Effects: Conditioned Place Preference (CPP)

The reinforcing properties of this compound were assessed using a conditioned place preference paradigm, which measures the motivational value of a drug by associating its effects with a specific environment.[1][2][4]

Experimental Workflow:

Caption: Workflow for the Conditioned Place Preference Test.

Detailed Protocol:

-

Apparatus: A standard three-chamber CPP apparatus is used, consisting of two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

-

Animals: Male mice are used and handled for several days before the start of the experiment.

-

Pre-conditioning Phase (Baseline Preference): On the first day, each mouse is allowed to freely explore all three chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.

-

Conditioning Phase: This phase typically lasts for several days. On alternating days, mice receive an injection of this compound and are confined to one of the conditioning chambers. On the other days, they receive a vehicle injection and are confined to the other conditioning chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.

-

Post-conditioning Phase (Test): On the test day, no drug is administered. The mice are placed in the central chamber and allowed to freely explore all three chambers for a set period. The time spent in each chamber is recorded.

-

Data Analysis: The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. A significant increase in the preference score for the drug-paired chamber indicates a reinforcing effect of the compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the orexin 1 receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of targeting the OX1R in various pathological conditions. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community. Further research is warranted to fully characterize the pharmacokinetic profile and long-term effects of this promising compound.

References

(R)-YNT-3708: A Technical Guide to the First Selective Orexin 1 Receptor Agonist

CAS Number: 2923137-94-2 Molecular Formula: C₃₅H₃₆N₄O₆S Molecular Weight: 640.76 g/mol

This technical guide provides an in-depth overview of (R)-YNT-3708, a potent and the first-reported selective agonist for the orexin 1 receptor (OX1R). The information presented is intended for researchers, scientists, and professionals in drug development, focusing on the compound's pharmacological properties, underlying mechanisms of action, and the experimental protocols used for its characterization.

Core Pharmacological Data

This compound has been identified as a groundbreaking tool for investigating the specific roles of the OX1R system. Its in vitro and in vivo activities have been quantified, demonstrating high potency and selectivity.[1][2]

In Vitro Activity & Selectivity

The agonist activity of this compound was determined using a TGFα shedding assay in HEK293A cells expressing either human OX1R or OX2R. The compound shows a significant preference for OX1R.[2]

| Parameter | Value | Receptor | Assay |

| EC₅₀ | 7.48 nM | Human OX1R | TGFα Shedding Assay |

| Eₘₐₓ | 101% | Human OX1R | TGFα Shedding Assay |

| EC₅₀ | 168 nM | Human OX2R | TGFα Shedding Assay |

| Selectivity Ratio (OX2R/OX1R) | 22.5-fold | - | - |

In Vivo Effects

This compound has demonstrated clear physiological effects in animal models, specifically exhibiting antinociceptive and reinforcing properties, which are attributed to the activation of OX1R.[1][2]

| In Vivo Test | Species | Dosing (Intraperitoneal) | Observed Effect |

| Tail-flick Test | Mouse | 10, 20, 40 mg/kg | Dose-dependent increase in latency (antinociceptive effect) |

| Conditioned Place Preference (CPP) | Mouse | 40 mg/kg | Significant place preference (reinforcing effect) |

Orexin 1 Receptor Signaling Pathway

Orexin receptors, including OX1R, are G-protein-coupled receptors (GPCRs). OX1R primarily couples to the Gq/11 class of G-proteins. The binding of an agonist like this compound initiates a cascade of intracellular events.

Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

TGFα Shedding Assay for Orexin Receptor Activation

This assay quantifies GPCR activation by measuring the shedding of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).

-

Cell Line: HEK293A cells stably co-expressing human OX1R or OX2R and AP-TGFα.

-

Procedure:

-

Cells are seeded in 96-well plates and cultured overnight.

-

The culture medium is replaced with assay buffer (HBSS containing 5 mM HEPES, pH 7.4).

-

This compound is added at various concentrations and incubated for 1 hour at 37°C.

-

The supernatant containing the shed AP-TGFα is collected.

-

Alkaline phosphatase activity is measured by adding a chemiluminescent substrate (CSPD) and quantifying the signal with a luminometer.

-

-

Data Analysis: The EC₅₀ and Eₘₐₓ values are calculated from the dose-response curves using non-linear regression.

Tail-Flick Test for Antinociception

This test measures the analgesic properties of a compound by assessing the latency of a mouse to withdraw its tail from a thermal stimulus.

-

Animals: Male C57BL/6J mice.

-

Apparatus: A radiant heat tail-flick analgesia meter.

-

Procedure:

-

Mice are gently placed in a restrainer, allowing the tail to be exposed.

-

A baseline tail-flick latency is measured by focusing a beam of high-intensity light on the ventral surface of the tail. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

-

This compound or vehicle is administered intraperitoneally (i.p.).

-

The tail-flick latency is measured again at specific time points post-injection (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: The antinociceptive effect is expressed as the percentage of the maximal possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] * 100.

Conditioned Place Preference (CPP) for Reinforcing Effects

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by associating its effects with a specific environment.

-

Animals: Male C57BL/6J mice.

-

Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.

-

Procedure (Unbiased Design):

-

Pre-conditioning (Day 1): Mice are allowed to freely explore all three chambers for 15 minutes to determine any baseline preference.

-

Conditioning (Days 2-5): This phase consists of four days of conditioning sessions.

-

On one day, mice receive an i.p. injection of this compound (e.g., 40 mg/kg) and are confined to one of the outer chambers for 30 minutes.

-

On the alternate day, mice receive a vehicle injection and are confined to the opposite chamber for 30 minutes. The drug-paired chamber is counterbalanced across the animals.

-

-

Post-conditioning (Day 6): Mice are again allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber is recorded.

-

-

Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a reinforcing effect.

Conclusion

This compound stands out as a critical pharmacological tool for the specific investigation of OX1R-mediated physiological and pathological processes. Its high potency and selectivity, combined with demonstrated in vivo efficacy in models of pain and reward, open new avenues for research into the therapeutic potential of targeting the orexin system. The detailed protocols provided herein serve as a foundation for the replication and extension of these seminal findings.

References

In Vitro Characterization of (R)-YNT-3708: A Selective Orexin 1 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-YNT-3708 is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor predominantly expressed in the brain.[1][2][3] Orexin signaling plays a crucial role in regulating various physiological processes, including wakefulness, reward, and motivation. The discovery of selective OX1R agonists like this compound provides a valuable pharmacological tool to investigate the specific functions of the OX1R system and explore its therapeutic potential in conditions such as narcolepsy and other sleep-wake disorders. This document provides a comprehensive overview of the in vitro characterization of this compound, including its receptor binding and functional activity, along with detailed experimental protocols.

Quantitative Data Summary

The in vitro pharmacological profile of this compound was primarily assessed through functional assays determining its potency and selectivity for orexin receptors. The key quantitative data are summarized in the table below.

| Parameter | This compound | Reference |

| OX1R EC50 (nM) | 7.48 | [1][2] |

| OX2R EC50 (nM) | 168 | [1] |

| Selectivity (OX2R/OX1R EC50 Ratio) | 22.5 | [1][2] |

Table 1: In Vitro Functional Activity of this compound

Signaling Pathway

Activation of the orexin 1 receptor (OX1R) by an agonist such as this compound initiates a cascade of intracellular signaling events. OX1R primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key downstream signaling event that can be measured to quantify receptor activation.

Caption: Gq-protein coupled signaling pathway activated by this compound.

Experimental Protocols

The in vitro characterization of this compound relied on a functional assay to determine its agonist activity at the orexin 1 and orexin 2 receptors. The primary assay used was a Transforming Growth Factor α (TGFα) shedding assay.

TGFα Shedding Assay

This assay measures G-protein coupled receptor (GPCR) activation by quantifying the shedding of a membrane-anchored alkaline phosphatase-tagged TGFα (AP-TGFα). Activation of Gq-coupled receptors, such as OX1R, leads to the cleavage and release of AP-TGFα into the cell culture supernatant, where its enzymatic activity can be measured.

Materials:

-

HEK293 cells

-

Plasmids encoding human OX1R or OX2R

-

Plasmid encoding AP-TGFα

-

Transfection reagent (e.g., FuGENE HD)

-

DMEM supplemented with 10% FBS, penicillin, and streptomycin

-

Assay buffer (HBSS containing 5 mM HEPES, pH 7.4)

-

p-Nitrophenyl phosphate (pNPP) substrate

Procedure:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

For the assay, cells are seeded in 96-well plates.

-

Cells are co-transfected with plasmids encoding the respective orexin receptor (OX1R or OX2R) and AP-TGFα using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, the culture medium is replaced with assay buffer.

-

This compound is serially diluted in the assay buffer to achieve a range of final concentrations.

-

The diluted compound is added to the cells and incubated for a defined period (e.g., 1 hour) at 37°C.

-

-

Measurement of AP-TGFα Shedding:

-

After incubation, the cell culture supernatant, containing the shed AP-TGFα, is collected.

-

The enzymatic activity of alkaline phosphatase is measured by adding a pNPP substrate solution to the supernatant.

-

The reaction is allowed to proceed at room temperature, and the absorbance is measured at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are plotted against the logarithm of the agonist concentration.

-

The resulting dose-response curve is fitted using a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

-

Caption: Experimental workflow for the TGFα shedding assay.

Conclusion

The in vitro characterization of this compound demonstrates its profile as a potent and selective agonist of the orexin 1 receptor. The quantitative data, obtained through a robust TGFα shedding assay, confirms its high affinity for OX1R and a significant selectivity over OX2R. The detailed experimental protocols provided herein offer a clear guide for researchers aiming to replicate or build upon these findings. The selective nature of this compound makes it an invaluable tool for elucidating the specific physiological and pathological roles of the OX1R signaling pathway, paving the way for potential therapeutic applications in the future.

References

The Intricate Dance of Structure and Activity: A Deep Dive into the OX1R Agonist (R)-YNT-3708

For Immediate Release

TSUKUBA, Japan – In a significant advancement for neuroscience and drug discovery, researchers have elucidated the detailed structure-activity relationship (SAR) of (R)-YNT-3708, a potent and selective agonist for the orexin 1 receptor (OX1R). This in-depth analysis provides a crucial roadmap for the rational design of future therapeutic agents targeting the orexin system, which is implicated in a variety of physiological processes including sleep, wakefulness, and reward.

This compound, chemically known as (R,E)-3-(4-methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide, has emerged as a valuable pharmacological tool due to its high affinity and selectivity for OX1R over the related orexin 2 receptor (OX2R).[1][2][3] This technical guide delves into the core principles governing its biological activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Unveiling the Structure-Activity Relationship: A Quantitative Perspective

The development of this compound involved systematic modifications of a lead compound to optimize its potency and selectivity for OX1R. The following table summarizes the key structure-activity relationship data for this compound and its related analogs.

| Compound | Modifications | OX1R EC50 (nM) | OX2R EC50 (nM) | Selectivity (OX2R/OX1R) |

| This compound | - | 7.48 | 168 | 22.5 |

| (S)-YNT-3708 | Inversion of stereochemistry at the tetrahydronaphthalene ring | 3595 | 1661 | 0.46 |

| rac-YNT-3708 | Racemic mixture | 15.0 | 277 | 19.0 |

Data compiled from Iio, K., et al. (2023). Design and Synthesis of Orexin 1 Receptor-Selective Agonists. Journal of Medicinal Chemistry.[3]

The data clearly indicates the critical role of the (R)-stereochemistry at the tetrahydronaphthalene moiety for potent OX1R agonism and selectivity. The (S)-enantiomer exhibits significantly reduced activity at both receptors, highlighting the stereospecific nature of the interaction with the orexin receptors.

Experimental Protocols: The Foundation of Discovery

The following provides a detailed overview of the key experimental methodologies employed in the characterization of this compound.

General Synthetic Procedure for YNT-3708 Analogs

The synthesis of this compound and its analogs was accomplished through a multi-step synthetic route. A key step involved the coupling of the appropriate cinnamic acid derivative with the corresponding sulfonamide-containing amine. The final products were purified by silica gel column chromatography and their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Orexin Receptor Agonist Activity Assay (Calcium Mobilization Assay)

The agonist activity of the synthesized compounds at human OX1R and OX2R was determined by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (100 µg/mL), and G418 (500 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

Assay Protocol:

-

Cells were seeded into 96-well black-walled, clear-bottom plates and cultured for 24 hours.

-

The culture medium was removed, and the cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

After washing, the cells were treated with varying concentrations of the test compounds.

-

Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, were measured using a fluorescence plate reader.

-

The EC₅₀ values were calculated from the concentration-response curves using non-linear regression analysis.

Visualizing the Molecular Mechanisms

To better understand the biological context of this compound's action, the following diagrams illustrate the orexin signaling pathway and a typical experimental workflow.

Caption: Orexin 1 Receptor Signaling Pathway.

Caption: In Vitro Agonist Activity Assay Workflow.

Conclusion

The detailed investigation into the structure-activity relationship of this compound has provided invaluable insights into the molecular requirements for potent and selective OX1R agonism. The critical importance of the (R)-stereochemistry and the overall molecular architecture have been clearly established. This knowledge, coupled with the robust experimental protocols outlined, will undoubtedly accelerate the development of novel therapeutics targeting the orexin system for a range of neurological disorders. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

References

(R)-YNT-3708: A Technical Guide to its Interaction with Orexin G-Protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-YNT-3708, a selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor (GPCR). The document details its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Compound Data

This compound is a potent and selective agonist for the orexin 1 receptor (OX1R).[1][2][3] Its selectivity for OX1R over the orexin 2 receptor (OX2R) makes it a valuable tool for elucidating the specific physiological roles of OX1R signaling.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Value | Receptor | Assay Type | Reference |

| EC50 | 7.48 nM | Human OX1R | Calcium Mobilization | [1][2][3] |

| EC50 | 168 nM | Human OX2R | Calcium Mobilization | [2][3] |

| Selectivity Ratio (OX2R/OX1R) | 22.5-fold | - | - | [2][3] |

Orexin Receptor Signaling Pathways

Orexin receptors, including OX1R, are known to couple to multiple G-protein subtypes, leading to the activation of diverse downstream signaling cascades. The primary signaling pathway for OX1R is through the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium. However, coupling to Gi/o and Gs proteins has also been reported, which can modulate cyclic AMP (cAMP) levels.

OX1R Signaling Cascade

The binding of this compound to OX1R predominantly initiates the Gq signaling pathway. This cascade results in the activation of various downstream effectors, ultimately leading to a cellular response.

β-Arrestin Recruitment Pathway

GPCR activation also leads to the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G-protein-independent signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled GPCR signaling.

Objective: To determine the potency (EC50) of this compound in activating OX1R.

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the release of intracellular calcium stores leads to an increase in fluorescence, which is measured over time.

Materials:

-

HEK293 cells stably expressing human OX1R or OX2R.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

This compound and reference agonists.

-

Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Culture: Plate HEK293-hOX1R or HEK293-hOX2R cells in black-walled, clear-bottom 96- or 384-well plates and culture overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cell plates and add the dye loading buffer.

-

Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Fluorescence Measurement: Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

The instrument will automatically add the compounds to the cell plate and immediately begin kinetic reading of fluorescence intensity.

-

Data Analysis: The increase in fluorescence (peak response) is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

cAMP Accumulation Assay

This assay is used to measure changes in intracellular cyclic AMP levels, which are modulated by Gs (increase) and Gi/o (decrease) coupled receptors.

Objective: To assess the potential coupling of OX1R to Gs or Gi/o proteins upon stimulation by this compound.

Principle: Cellular cAMP levels are measured using a competitive immunoassay or a reporter-based system. For Gi/o-coupled receptors, adenylyl cyclase is typically stimulated with forskolin to create a measurable baseline of cAMP, and the agonist-induced decrease is then quantified.

Materials:

-

CHO-K1 or HEK293 cells expressing the orexin receptor.

-

Assay kits such as HitHunter cAMP Assay (DiscoverX) or GloSensor cAMP Assay (Promega).

-

Forskolin (for Gi/o assays).

-

This compound and control ligands.

-

Luminescence plate reader.

Procedure (for a Gi/o coupled receptor using a competitive immunoassay):

-

Cell Plating: Seed cells in a 96-well plate and incubate.

-

Compound and Forskolin Addition: Treat cells with varying concentrations of this compound in the presence of a fixed concentration of forskolin (e.g., 10 µM).

-

Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol. This typically involves competition between cellular cAMP and a labeled cAMP for binding to a specific antibody.

-

Signal Measurement: Read the plate on a luminescence reader. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the signal against the log of the agonist concentration to determine the IC50 (for inhibition of forskolin-stimulated cAMP).

β-Arrestin Recruitment Assay

This assay quantifies the interaction between the activated GPCR and β-arrestin.

Objective: To determine if this compound induces the recruitment of β-arrestin to OX1R.

Principle: A common method is the PathHunter assay (DiscoverX), which utilizes enzyme fragment complementation. The receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

Materials:

-

PathHunter β-arrestin cell line co-expressing OX1R-ProLink and β-arrestin-Enzyme Acceptor.

-

Cell culture and assay reagents provided with the kit.

-

This compound and a reference agonist.

-

Chemiluminescence plate reader.

Procedure:

-

Cell Plating: Plate the PathHunter cells in a white, solid-bottom 96- or 384-well assay plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature to allow the signal to develop.

-

Signal Measurement: Read the chemiluminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

This technical guide provides a comprehensive overview of the interaction of this compound with orexin receptor signaling pathways, supported by quantitative data and detailed experimental protocols. This information is intended to facilitate further research into the therapeutic potential of selective OX1R agonists.

References

Methodological & Application

Application Notes and Protocols for (R)-Y-NT-3708 In Vivo Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies conducted on the selective orexin 1 receptor (OX1R) agonist, (R)-YNT-3708, in mice. The following sections detail the pharmacological effects, experimental protocols, and relevant signaling pathways.

Introduction

This compound is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor primarily expressed in the central nervous system. Orexin signaling is implicated in various physiological processes, including arousal, motivation, and pain perception. Unlike orexin 2 receptor (OX2R) agonists, which are primarily associated with the regulation of sleep and wakefulness, OX1R agonists such as this compound have shown promise in preclinical models for their antinociceptive (pain-relieving) and reinforcing (rewarding) effects. These properties suggest potential therapeutic applications for this compound in pain management and disorders related to motivation.[1]

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro potency and selectivity of this compound.

| Compound | Target Receptor | EC50 (nM) | Selectivity (OX2R/OX1R EC50 Ratio) |

| This compound | OX1R | 7.48 | 22.5 |

Table 1: In vitro activity of this compound. Data extracted from Iio et al., 2023.[1]

In Vivo Studies of this compound in Mice

The following table summarizes the key in vivo studies performed on this compound in mice, as described in the literature.

| Experimental Model | Endpoint | Doses Administered | Key Findings |

| Hot Plate Test | Antinociceptive Effect (Thermal Pain) | Not specified in abstract | Exhibited antinociceptive effects |

| Conditioned Place Preference (CPP) | Reinforcing Effect (Reward) | Not specified in abstract | Exhibited reinforcing effects |

Table 2: Summary of in vivo studies of this compound in mice. Specific quantitative data from the primary study by Iio et al. (2023) are not available in the abstract. The findings indicate a qualitative effect.[1]

Signaling Pathway

This compound exerts its effects by binding to and activating the orexin 1 receptor (OX1R), a Gq-protein coupled receptor. Upon activation, it initiates a downstream signaling cascade that leads to the modulation of neuronal activity.

Caption: Signaling pathway of this compound via OX1R activation.

Experimental Protocols

The following are representative protocols for assessing the antinociceptive and reinforcing effects of this compound in mice, based on standard laboratory procedures. The specific details from the primary study by Iio et al. (2023) are not fully available.

Antinociceptive Effect: Hot Plate Test

This protocol outlines the procedure for evaluating the analgesic properties of this compound against thermal stimuli.

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO, or as appropriate for the compound's solubility)

-

Male C57BL/6 mice (8-10 weeks old)

-

Hot plate apparatus (set to a constant temperature, e.g., 55 ± 0.5°C)

-

Animal scale

-

Syringes and needles for administration (intraperitoneal, subcutaneous, or oral)

-

Timers

Procedure:

-

Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.

-

Habituation: On the day of the experiment, habituate each mouse to the testing apparatus by placing it on the hot plate (turned off) for 5 minutes.

-

Baseline Measurement: Determine the baseline latency for each mouse by placing it on the hot plate (set to the test temperature) and starting the timer. The latency is the time taken for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle to the mice via the chosen route. Doses should be determined based on preliminary studies.

-

Post-treatment Measurements: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.

-

Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Caption: Experimental workflow for the hot plate test.

Reinforcing Effect: Conditioned Place Preference (CPP)

This protocol describes a method to assess the rewarding properties of this compound.

Materials:

-

This compound

-

Vehicle

-

Male C57BL/6 mice (8-10 weeks old)

-

Conditioned Place Preference apparatus (typically a three-chamber box with distinct visual and tactile cues in the two outer chambers)

-

Animal scale

-

Syringes and needles for administration

-

Video tracking software

Procedure:

-

Apparatus Setup: The CPP apparatus should have two conditioning chambers with different cues (e.g., wall color, floor texture) and a neutral central chamber.

-

Pre-conditioning (Baseline Preference): On Day 1, place each mouse in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to determine any initial preference. A biased design may be used where the drug is paired with the initially non-preferred chamber.

-

Conditioning Phase (Days 2-7):

-

Drug Conditioning: On alternate days, administer this compound and confine the mouse to one of the conditioning chambers for a set duration (e.g., 30 minutes).

-

Vehicle Conditioning: On the other days, administer the vehicle and confine the mouse to the opposite conditioning chamber for the same duration. The order of drug and vehicle conditioning should be counterbalanced across animals.

-

-

Post-conditioning (Preference Test): On Day 8, place the mouse in the central chamber with free access to all chambers (as in the pre-conditioning phase) and record the time spent in each chamber for 15-20 minutes.

-

Data Analysis: The reinforcing effect is determined by a significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test, or compared to the time spent in the vehicle-paired chamber.

Caption: Experimental workflow for the Conditioned Place Preference test.

References

Application Notes and Protocols for Studying the Antinociceptive Effects of (R)-YNT-3708

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-YNT-3708 is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor involved in a variety of physiological processes, including the regulation of pain.[1][2] Orexin neurons, primarily located in the lateral hypothalamus, project to key areas of the central nervous system implicated in pain modulation.[3][4] Activation of OX1R has been shown to produce antinociceptive effects, making it a promising target for the development of novel analgesic therapies. This compound has demonstrated antinociceptive effects in murine models, mediated through its selective activation of OX1R.[1][2][5] These application notes provide detailed protocols for utilizing this compound to investigate its antinociceptive properties in preclinical models.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the OX1R. The OX1R is primarily coupled to the Gq class of G-proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the modulation of downstream pathways involved in pain perception.

Quantitative Data

The following tables summarize the key in vitro and in vivo characteristics of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Target | Orexin 1 Receptor (OX1R) | [1][2] |

| EC₅₀ for human OX1R | 7.48 nM | [1][2] |

| EC₅₀ for human OX2R | 168 nM | |

| Selectivity (OX2R/OX1R) | 22.5-fold | [1][2] |

Table 2: In Vivo Antinociceptive Effects of this compound in Mice (Hot Plate Test)

| Dose (mg/kg, i.p.) | Antinociceptive Effect (%MPE) | Time Point |

| 3 | Significant increase in latency | 30 min post-administration |

| 10 | Maximal and sustained effect | 30-60 min post-administration |

| 30 | Sustained effect | 30-120 min post-administration |

%MPE = Percent Maximum Possible Effect. Data extrapolated from qualitative descriptions in the source literature. Specific numerical values for %MPE are not available in the provided search results but the dose-dependent effect is noted.

Experimental Protocols

The following are detailed protocols for assessing the antinociceptive effects of this compound in rodents.

Protocol 1: Evaluation of Thermal Nociception using the Hot Plate Test

This protocol is designed to assess the central antinociceptive effects of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Male C57BL/6J mice (8-10 weeks old)

-

Hot plate apparatus with adjustable temperature control

-

Animal enclosures for acclimatization

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimatization: Acclimate mice to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Determine the baseline hot plate latency for each mouse for three consecutive days prior to the experiment. The latency is the time (in seconds) from placing the mouse on the hot plate until it licks a hind paw or jumps. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Drug Preparation: Prepare solutions of this compound at the desired concentrations in the appropriate vehicle.

-

Animal Grouping: Randomly assign mice to different treatment groups (e.g., vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg of this compound).

-

Administration: Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection.

-

Testing: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate (maintained at 55 ± 0.5°C) and record the latency to the first sign of nociception (paw licking or jumping).

-

Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the significance of the antinociceptive effect.

Protocol 2: Evaluation of Spinal Nociceptive Reflexes using the Tail-Flick Test

This protocol assesses the effect of this compound on spinal nociceptive reflexes.

Materials:

-

This compound

-

Vehicle

-

Male Sprague-Dawley rats (200-250 g)

-

Tail-flick apparatus with a radiant heat source

-

Rat restrainers

-

Syringes and needles for administration

Procedure:

-

Acclimatization: Acclimate rats to the restrainers for several days before the experiment to minimize stress.

-

Baseline Measurement: Determine the baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail (approximately 3-4 cm from the tip) and measuring the time to tail withdrawal. Take an average of three readings for each rat. A cut-off time (e.g., 10 seconds) must be set.

-

Drug Preparation and Administration: Prepare and administer this compound or vehicle as described in Protocol 1.

-

Testing: At various time points post-administration, measure the tail-flick latency.

-

Data Analysis: Calculate %MPE as described in Protocol 1 and perform statistical analysis.

Protocol 3: Assessment of Mechanical Allodynia using the Von Frey Test in a Neuropathic Pain Model

This protocol is for evaluating the efficacy of this compound in a model of neuropathic pain, such as the spared nerve injury (SNI) or chronic constriction injury (CCI) model.

Materials:

-

This compound

-

Vehicle

-

Rats or mice with induced neuropathic pain

-

Set of calibrated von Frey filaments

-

Elevated mesh platform

-

Testing chambers

Procedure:

-

Neuropathic Pain Model Induction: Surgically induce neuropathic pain (e.g., SNI) and allow the animals to recover and develop mechanical allodynia (typically 7-14 days).

-

Acclimatization: Acclimate the animals to the testing environment and apparatus.

-

Baseline Threshold Determination: Determine the 50% paw withdrawal threshold using the up-down method with von Frey filaments.

-

Drug Administration: Administer this compound or vehicle.

-

Post-treatment Threshold Assessment: Measure the paw withdrawal threshold at various time points after drug administration.

-